(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one
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Overview
Description
(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one is a polyphenolic compound known for its potential therapeutic properties. This compound is structurally related to curcumin, a well-known natural product with various biological activities. The presence of hydroxyl and methoxy groups in its structure contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one typically involves the condensation of appropriate aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the methoxy groups in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals
Mechanism of Action
The biological activity of (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one is primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural polyphenol with similar structure and biological activities.
Resveratrol: Another polyphenol known for its antioxidant and anti-inflammatory properties.
Epigallocatechin gallate (EGCG): A catechin found in green tea with potent antioxidant activity.
Uniqueness
(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one is unique due to its specific structural features, such as the presence of multiple conjugated double bonds and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H20O6 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,22,24-25H,1-2H3/b7-3+,8-4+,16-13- |
InChI Key |
ZIUSSTSXXLLKKK-KOBPDPAPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)/O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O |
Origin of Product |
United States |
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